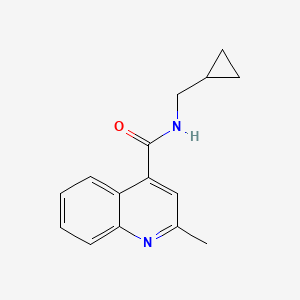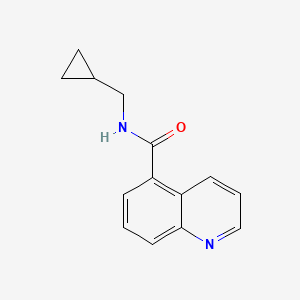
N-(4-methylcyclohexyl)quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylcyclohexyl)quinoxalin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is an organic compound that belongs to the quinoxaline class of compounds.
Applications De Recherche Scientifique
N-(4-methylcyclohexyl)quinoxalin-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been studied for its potential as an antidepressant and anxiolytic agent. Additionally, it has been shown to have anticonvulsant and antinociceptive effects.
Mécanisme D'action
The mechanism of action of N-(4-methylcyclohexyl)quinoxalin-2-amine is not fully understood. However, it has been shown to act on several neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems. It has also been shown to modulate the activity of ion channels, particularly the NMDA receptor. These actions are thought to contribute to its neuroprotective and neuromodulatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. It has also been shown to decrease the levels of pro-inflammatory cytokines, which are thought to contribute to neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methylcyclohexyl)quinoxalin-2-amine in lab experiments is its relatively low toxicity. It has also been shown to have good bioavailability and can cross the blood-brain barrier. However, one limitation is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-methylcyclohexyl)quinoxalin-2-amine. One area of interest is its potential as a treatment for neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Additionally, it may have potential as an antidepressant and anxiolytic agent. Further research is also needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(4-methylcyclohexyl)quinoxalin-2-amine involves the reaction of 4-methylcyclohex-2-enone with o-phenylenediamine in the presence of a catalyst. The resulting product is then purified using chromatography techniques. The yield of the synthesis method is approximately 50%.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-11-6-8-12(9-7-11)17-15-10-16-13-4-2-3-5-14(13)18-15/h2-5,10-12H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDKIFRLWVQHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol](/img/structure/B7540521.png)
![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)




![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)
![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)
![5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)
